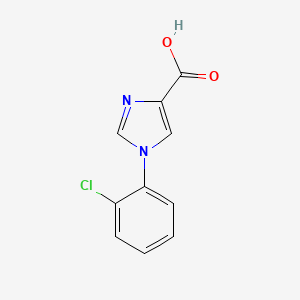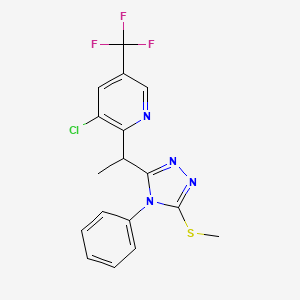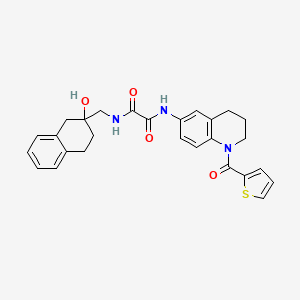
N1-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-N2-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-N2-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxalamide is a useful research compound. Its molecular formula is C27H27N3O4S and its molecular weight is 489.59. The purity is usually 95%.
BenchChem offers high-quality N1-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-N2-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-N2-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Oxidation Reactions and Synthesis
The compound has been used in oxidation reactions and synthesis studies. For example, Malkova et al. (2014) explored the condensation of 3,4-dihydronaphthalen-1(2H)-one, a related compound, to synthesize complex molecules with potential for various applications, including in medicinal chemistry (Malkova et al., 2014).
Photochemical Reactions
Zong et al. (2002) studied the photochemical reactions of 1,2,3,4-tetrahydronaphthalene with N-bromosuccinimide, highlighting the compound's relevance in photochemical processes (Zong et al., 2002).
Anticancer Research
Compounds related to N1-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-N2-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxalamide have been studied for their anticancer properties. Yang et al. (2019) synthesized dihydroxy-naphthalene derivatives as anticancer agents, indicating the potential of such compounds in cancer treatment (Yang et al., 2019).
ERK2 Inhibition and Cytotoxicity Studies
Aly et al. (2018) synthesized novel naphthoquinone derivatives, which were studied for their ERK2 inhibition and cytotoxicity, indicating the significance of these compounds in therapeutic applications (Aly et al., 2018).
Photophysics Studies
Pannipara et al. (2017) conducted studies on dihydroquinazolinone derivatives, providing insights into the photophysical properties of similar compounds (Pannipara et al., 2017).
S1P Receptor Agonist Research
Kurata et al. (2017) explored the use of a dihydronaphthalene-based compound as a selective S1P receptor agonist, demonstrating its potential in treating autoimmune diseases (Kurata et al., 2017).
Enantioselective Hydroboration
McCarthy et al. (2000) investigated the use of quinazolin-4-yl-naphthalene in catalyzing enantioselective hydroboration, a crucial reaction in organic synthesis (McCarthy et al., 2000).
Sigma Receptor Binding
Berardi et al. (2005) researched tetrahydronaphthalen-1-yl derivatives for their sigma receptor binding properties, which is important in developing new pharmacological agents (Berardi et al., 2005).
Friedel-Crafts Cyclizations
Bunce et al. (2012) utilized tetrahydroisoquinolines, similar in structure to the compound , in Friedel-Crafts cyclizations, an essential reaction in organic chemistry (Bunce et al., 2012).
Green Chemistry Applications
Damera and Pagadala (2023) employed a green chemistry approach for constructing multi-functionalized benzenes, showcasing the environmental benefits of using such compounds in synthesis (Damera & Pagadala, 2023).
Propiedades
IUPAC Name |
N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O4S/c31-24(28-17-27(34)12-11-18-5-1-2-6-20(18)16-27)25(32)29-21-9-10-22-19(15-21)7-3-13-30(22)26(33)23-8-4-14-35-23/h1-2,4-6,8-10,14-15,34H,3,7,11-13,16-17H2,(H,28,31)(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQLUEWXLGLCETE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C(=O)NCC3(CCC4=CC=CC=C4C3)O)N(C1)C(=O)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-N2-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

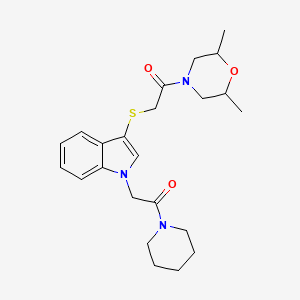


![4-(azepan-1-ylsulfonyl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2975419.png)
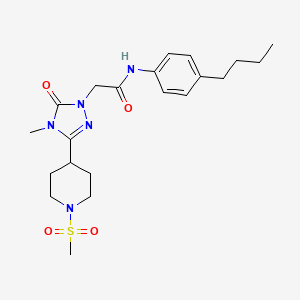
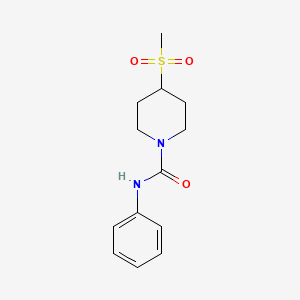
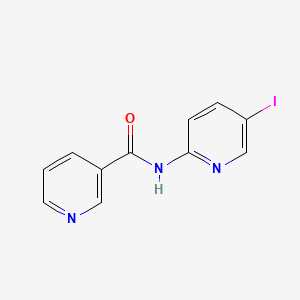
![3-(3-chlorophenyl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide](/img/structure/B2975427.png)

![(E)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide](/img/structure/B2975429.png)
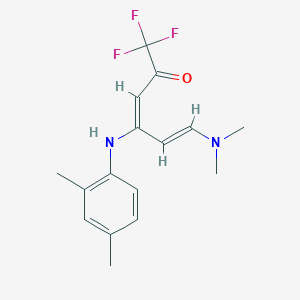
![8-benzyl-3-[(4-chlorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2975432.png)
